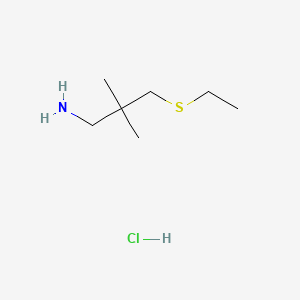![molecular formula C12H21NO2 B13524036 rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a derivative of cyclopentapyrrole and is characterized by its tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound depend on its specific structure and the functional groups present .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Uniqueness
tert-Butyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This structural feature imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
tert-butyl (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)8-4-9-6-13-7-10(9)5-8/h8-10,13H,4-7H2,1-3H3/t8?,9-,10+ |
Clé InChI |
PPGNSMDVJRFCRH-PBINXNQUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1C[C@@H]2CNC[C@@H]2C1 |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2CNCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


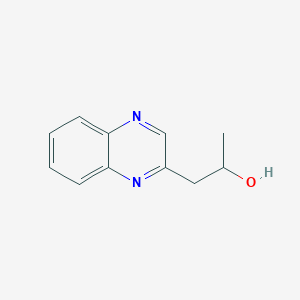
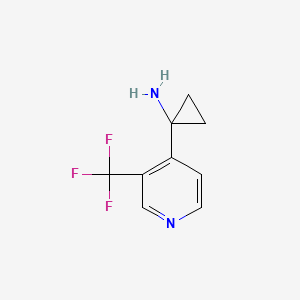
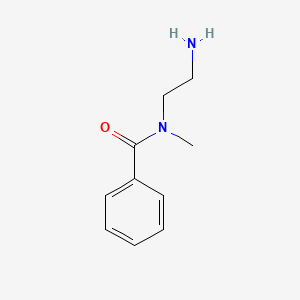

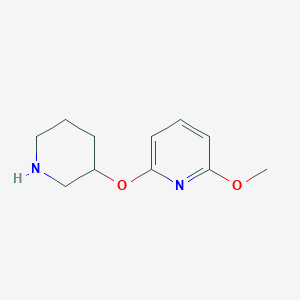



![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
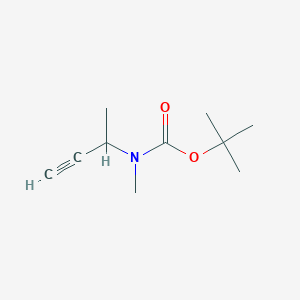
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
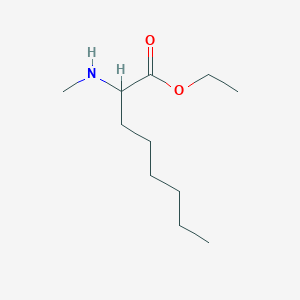
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
